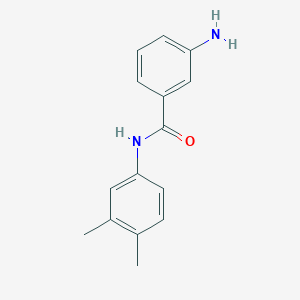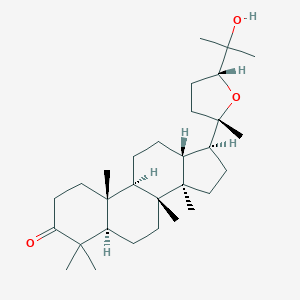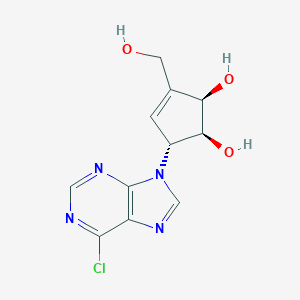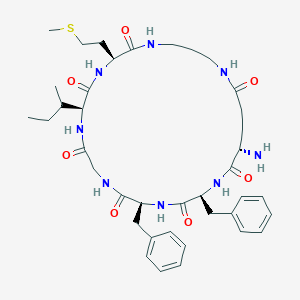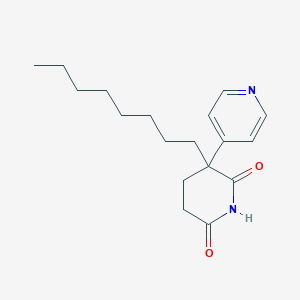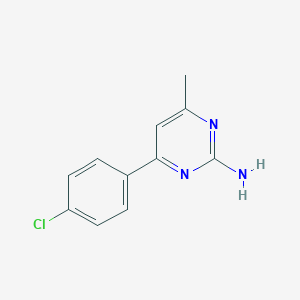![molecular formula C10H18FNO3 B008847 Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, CAS No. 102420-42-8](/img/structure/B8847.png)
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C10H17NO3F. This compound is known for its unique structure, which includes a fluoromethyl group, a hydroxy group, and a butenyl chain. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, typically involves the reaction of a fluoromethylated alcohol with a carbamic acid derivative. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained. The process may involve steps such as esterification and purification to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and continuous monitoring ensures consistent quality and yield. The industrial methods are designed to be cost-effective and scalable to meet the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form various derivatives, often using reducing agents like hydrogen or metal hydrides.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds use in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, methyl ester
- Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, ethyl ester
- Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, propyl ester
Uniqueness
Compared to similar compounds, carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, exhibits unique properties due to the presence of the 1,1-dimethylethyl ester group. This group enhances the compound’s stability and reactivity, making it particularly valuable for specific applications in research and industry.
Propiedades
Número CAS |
102420-42-8 |
|---|---|
Fórmula molecular |
C10H18FNO3 |
Peso molecular |
219.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-8(7-11)5-4-6-13/h4-5,8,13H,6-7H2,1-3H3,(H,12,14)/b5-4+ |
Clave InChI |
BPRDHOHWTRSRFJ-SNAWJCMRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC(CF)/C=C/CO |
SMILES |
CC(C)(C)OC(=O)NC(CF)C=CCO |
SMILES canónico |
CC(C)(C)OC(=O)NC(CF)C=CCO |
Sinónimos |
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



